Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Potential vs. Unsubstituted Analog
The target compound 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile exhibits an XLogP3-AA of 2.4, which is 0.29 units lower than the unsubstituted analog 1-ethyl-1H-indole-3-carbonitrile (XLogP 2.69) [REFS-1, REFS-2]. This reduction in lipophilicity, attributed to the electron-donating 6-ethoxy group, may confer improved aqueous solubility and potentially better oral bioavailability while maintaining sufficient membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-Ethyl-1H-indole-3-carbonitrile (CAS 128200-45-3): 2.69 |
| Quantified Difference | Δ -0.29 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
In drug discovery, a 0.29 logP reduction can significantly improve aqueous solubility and reduce non-specific binding, while still retaining acceptable permeability, thereby influencing the selection of lead compounds for further optimization.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11593725, 6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile. Retrieved April 22, 2026. View Source
